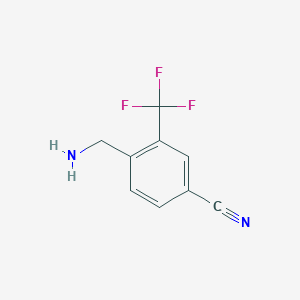

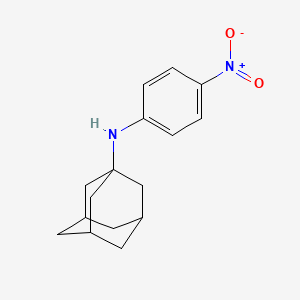

N-(4-nitrophenyl)adamantan-1-amine

Overview

Description

N-(4-nitrophenyl)adamantan-1-amine is a compound that belongs to the class of adamantane derivatives. These derivatives are known for their psychotropic activity, particularly as stimulators that influence the central dopaminergic neuromediator systems. Adamantane derivatives like midantane and gludantan are known drugs that are substituted at the cycle junction site. However, derivatives substituted at the bridging position, such as arylaminoadamantanes, have been less studied but are thought to potentially have a stronger effect on the central dopaminergic and noradrenergic neuromediator systems .

Synthesis Analysis

The synthesis of N-(4-nitrophenyl)adamantan-1-amine and related compounds typically begins with adamantanone as the initial compound. Adamantanone can be obtained through the oxidation of adamantane with sulfuric acid, followed by isolation via vapor distillation. The target compounds, such as N-(adamant-2-yl)aniline derivatives, are synthesized using the Leuckart reaction. This involves boiling adamantanone with substituted anilines in a formic acid medium. The resulting formyl derivatives of the amines are then subjected to acid hydrolysis to obtain the final compounds .

Molecular Structure Analysis

The molecular structure of adamantane derivatives can be studied using spectroscopic methods such as FT-IR and FT-Raman. These methods, along with DFT quantum chemical calculations, help in assigning vibrational bands and understanding the molecular geometry. The geometrical parameters obtained from DFT calculations are consistent with XRD results, indicating the reliability of these methods in analyzing

Scientific Research Applications

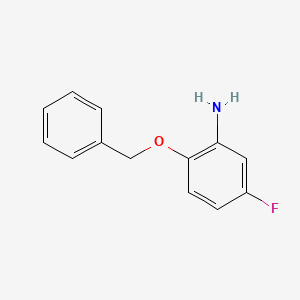

Supramolecular Chemistry and Drug Modification

N-(4-nitrophenyl)adamantan-1-amine and its derivatives show promise in supramolecular chemistry, particularly in forming complexes with β-cyclodextrin. These complexes exhibit pseudorotaxane-like structures, where the adamantane cage sits deep in the cavity of β-cyclodextrin. This unique geometry, observed across various amines, is significant for drug modification applications (Vícha et al., 2011).

Structural Characterization in Novel Compounds

The structural characterization of derivatives of N-(4-nitrophenyl)adamantan-1-amine, such as thioureas, provides insights into the role of substituents in their molecular and crystal structure. This understanding is crucial for the development of new compounds with potential biological applications (Saeed et al., 2014).

Insights from Quantum Theory of Atoms-in-Molecules

Adamantane-1,3,4-thiadiazole derivatives, a class of compounds related to N-(4-nitrophenyl)adamantan-1-amine, have been studied for their non-covalent interactions using quantum theory. This research provides a deep understanding of the molecular behavior of these compounds, which is beneficial for various scientific applications (El-Emam et al., 2020).

Neuroprotective Agent Development

Derivatives of N-(4-nitrophenyl)adamantan-1-amine have been synthesized for potential use as neuroprotective agents. These compounds exhibit multifunctional activity, including inhibition of various neurological pathways and free radical scavenging, indicating their potential in neuroprotection and neurological assay development (Joubert et al., 2011).

Novel Derivatives for Potential Anticancer Drugs

Research on N-(4-nitrophenyl)adamantan-1-amine derivatives indicates their potential in anticancer drug development. Modifications in the amino group of these compounds have shown to affect their biological activity, making them candidates for predictive design in anticancer therapies (Sosnovsky et al., 1986).

Future Directions

The future directions in the research of adamantane derivatives, including “N-(4-nitrophenyl)adamantan-1-amine”, involve the development of novel methods for their preparation, and the investigation of their chemical and catalytic transformations . There is also interest in creating and utilizing new materials based on natural and synthetic nanodiamonds .

Mechanism of Action

Adamantane is a unique structure in chemistry due to its cage-like, three-dimensional structure. It’s known for its stability and has been used as a building block in various chemical reactions . Derivatives of adamantane have been found to have potential applications in various fields, including pharmaceuticals .

Target of Action

Adamantane derivatives have been found to interact with various biological targets depending on their functional groups .

Mode of Action

The mode of action of adamantane derivatives can vary widely depending on their chemical structure and the biological target they interact with .

Biochemical Pathways

Adamantane derivatives have been found to affect various biochemical pathways depending on their chemical structure and the biological target they interact with .

Pharmacokinetics

Adamantane derivatives are known to have good fat solubility, which can greatly increase their membrane permeability .

Result of Action

Adamantane derivatives have been found to have various effects at the molecular and cellular level depending on their chemical structure and the biological target they interact with .

Action Environment

The action of adamantane derivatives can be influenced by various environmental factors, including temperature, ph, and the presence of other molecules .

Their unique structure and properties make them versatile building blocks for the synthesis of various compounds with potential applications in many fields .

properties

IUPAC Name |

N-(4-nitrophenyl)adamantan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c19-18(20)15-3-1-14(2-4-15)17-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCDJRKCUOQOLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-nitrophenyl)adamantan-1-amine | |

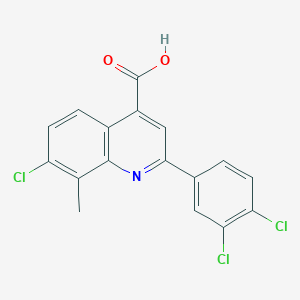

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2499857.png)

![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2499860.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2499864.png)

![Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499870.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2499872.png)

![4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2499873.png)

![3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid](/img/no-structure.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2499876.png)